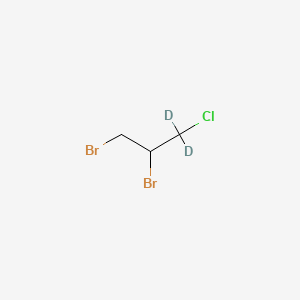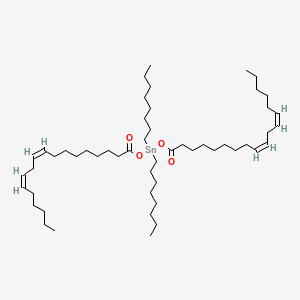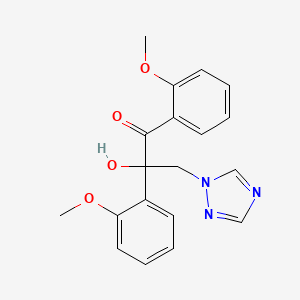
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate is a chemical compound with the molecular formula C35H62O4 and a molecular weight of 546.86438 g/mol . This compound is known for its unique structure, which includes a nonylphenoxy group, an ethoxy group, and a palmitate ester. It is used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate typically involves the reaction of nonylphenol with ethylene oxide to form 2-(2-(Nonylphenoxy)ethoxy)ethanol. This intermediate is then esterified with palmitic acid to produce the final compound . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The nonylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy compounds.
Applications De Recherche Scientifique
2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of 2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate involves its ability to interact with lipid bilayers and proteins. The nonylphenoxy group can insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Nonylphenoxy)ethoxy)ethanol: An intermediate in the synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl palmitate.
Nonylphenol ethoxylates: A class of compounds with similar surfactant properties.
Palmitic acid esters: Compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its combination of a nonylphenoxy group and a palmitate ester, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective as a surfactant and emulsifier in various applications .
Propriétés
Numéro CAS |
94022-11-4 |
|---|---|
Formule moléculaire |
C35H62O4 |
Poids moléculaire |
546.9 g/mol |
Nom IUPAC |
2-[2-(2-nonylphenoxy)ethoxy]ethyl hexadecanoate |
InChI |
InChI=1S/C35H62O4/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-28-35(36)39-32-30-37-29-31-38-34-27-24-23-26-33(34)25-21-19-17-10-8-6-4-2/h23-24,26-27H,3-22,25,28-32H2,1-2H3 |
Clé InChI |
KBZILBKIQHLSTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCOCCOC1=CC=CC=C1CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


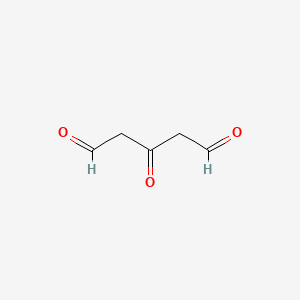
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
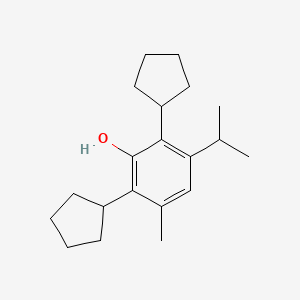
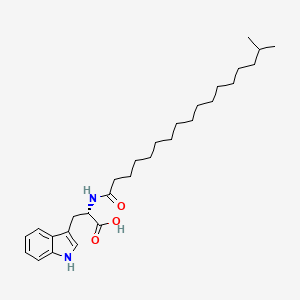
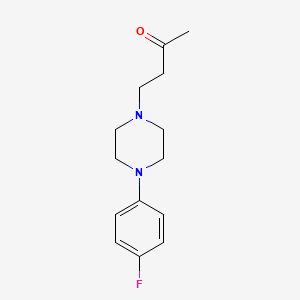

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
